

ERB-196 (CAS Number: 550997-55-2): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *ERB-196*

Cat. No.: *B1239775*

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An In-depth Review of the Selective Estrogen Receptor- β Agonist

ERB-196, also known as WAY-202196, is a synthetic, nonsteroidal small molecule recognized for its high selectivity as an agonist for the Estrogen Receptor- β (ER β). With the CAS number 550997-55-2 and the chemical formula $C_{17}H_{10}FNO_2$, this compound has been a subject of interest in research focused on inflammation and sepsis. This technical guide provides a comprehensive overview of **ERB-196**, including its chemical properties, mechanism of action, biological effects, and relevant experimental protocols.

Chemical and Physical Properties

ERB-196 is chemically designated as 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile. It has a molecular weight of 279.27 g/mol. For experimental purposes, it is soluble in DMSO at a concentration of 10 mM.^[1]

Property	Value
CAS Number	550997-55-2[2][3]
IUPAC Name	3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile[2][3]
Molecular Formula	C ₁₇ H ₁₀ FNO ₂ [1][2]
Molecular Weight	279.27 g/mol [2][3]
Alternative Names	WAY-202196[1][2][3]
Solubility	10 mM in DMSO[1]

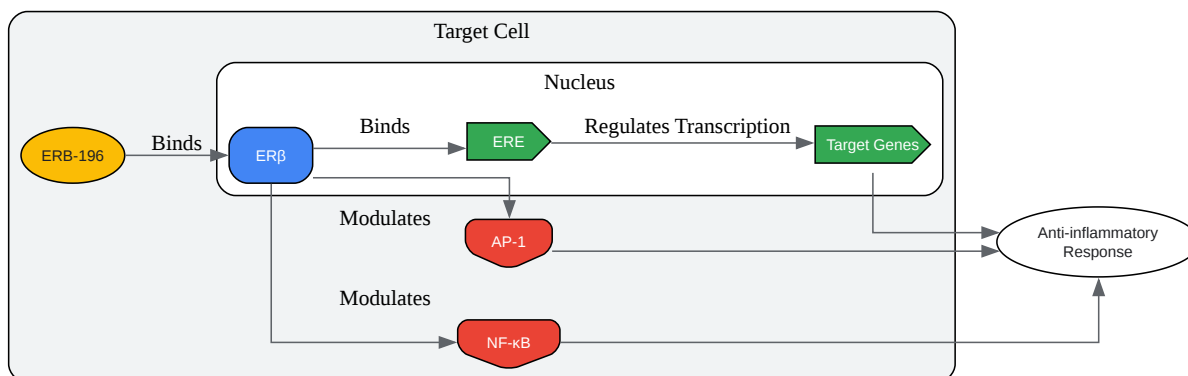
Mechanism of Action and Signaling Pathways

ERB-196 functions as a highly selective agonist for the Estrogen Receptor- β (ER β). It exhibits a 78-fold greater selectivity for ER β over its counterpart, Estrogen Receptor- α (ER α).[2][3]

Estrogen receptors are ligand-activated transcription factors that, upon binding to an agonist, translocate to the nucleus and bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

The signaling cascade initiated by **ERB-196** binding to ER β can be broadly categorized into two pathways:

- **Genomic (ERE-dependent) Pathway:** This classical pathway involves the direct binding of the **ERB-196**-ER β complex to EREs, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene expression.
- **Non-Genomic (ERE-independent) Pathway:** ER β activation can also trigger rapid signaling events that do not directly involve gene transcription. These pathways can influence the activity of other signaling molecules, such as transcription factors like AP-1 and NF- κ B, which play critical roles in inflammatory responses.



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ERB-196 signaling through Estrogen Receptor-β (ERβ).

Biological Activity and In Vivo Studies

Preclinical studies have demonstrated the potential therapeutic effects of **ERB-196** in models of severe inflammation and sepsis.

Gastrointestinal Protection

In a neutropenic rat model, **ERB-196** significantly reduced histopathologic evidence of injury to the gastrointestinal mucosal surface.^{[1][4]} Treatment with **ERB-196** also showed a trend towards better preservation of mucosal mass in the small bowel.^[1]

Treatment	Histopathologic Injury Score (mean ± SEM)	Small Bowel Mucosal Mass (mg, mean ± SD)
Control	2.3 ± 0.2	31 ± 24
ERB-196	0.7 ± 0.1	63 ± 20

Increased Survival in Sepsis Models

ERB-196 has been evaluated in several murine models of sepsis, demonstrating a significant survival benefit. The models used include murine listeriosis, neutropenic rat *Pseudomonas aeruginosa* infection, and mouse cecal ligation and puncture (CLP).^[5] In the neutropenic rat model of *Pseudomonas* sepsis, daily oral administration of **ERB-196** (50 mg/kg) resulted in a significant increase in survival compared to the vehicle control.^[4]^[5] Similarly, in the mouse CLP model, multiple oral doses of 50 mg/kg **ERB-196** improved survival.^[5]

Experimental Protocols

Neutropenic Rat Model of *Pseudomonas* Sepsis

This protocol is designed to assess the efficacy of **ERB-196** in a model of overwhelming infection in an immunocompromised host.

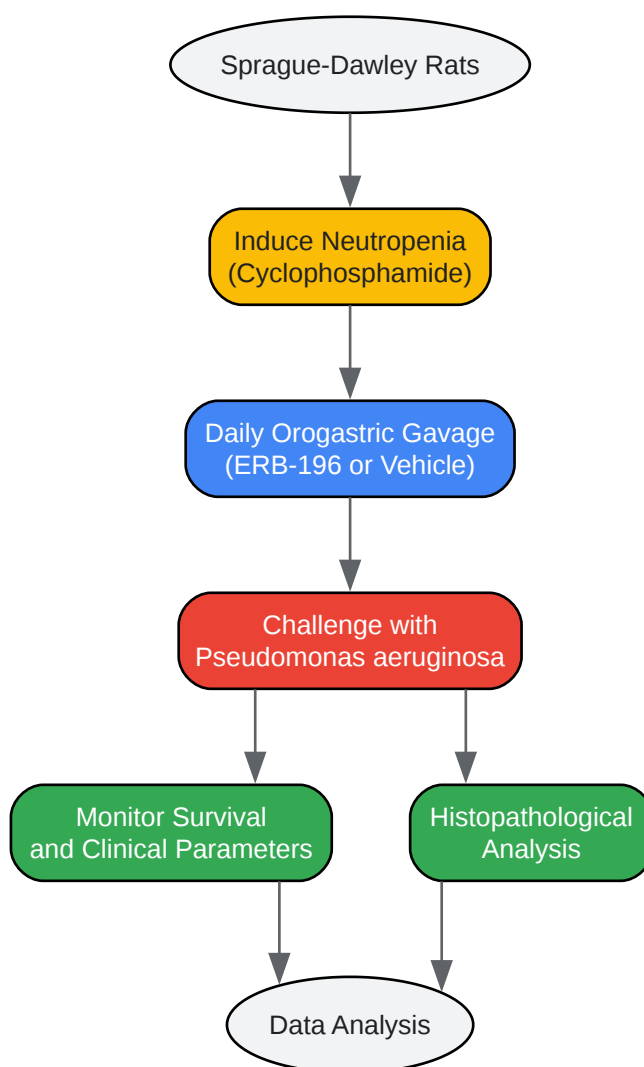
Materials:

- Sprague-Dawley rats^[5]
- Cyclophosphamide
- *Pseudomonas aeruginosa*
- **ERB-196**
- Vehicle control

Procedure:

- Induce neutropenia in rats through the administration of cyclophosphamide.
- Beginning on day 4 after the first dose of cyclophosphamide, administer **ERB-196** (50 mg/kg) or vehicle control daily by orogastric feeding for 8 consecutive days.^[4]
- Challenge the rats with a lethal dose of *Pseudomonas aeruginosa*.
- Monitor and record survival rates daily.

- Assess clinical and pathological parameters, including daily body weight, body temperature, presence of bacteremia, and circulating endotoxin levels.
- Perform histopathological examination of the gastrointestinal epithelium and liver by light and electron microscopy to assess tissue damage.[4]



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Workflow for the neutropenic rat model of *Pseudomonas* sepsis.

Synthesis

The synthesis of **ERB-196**, or 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile, involves a multi-step process. A key intermediate is 3-Fluoro-4-hydroxybenzonitrile.

The general synthetic approach is outlined in patent literature, which describes the process for making the core naphthonitrile structure.

Pharmacokinetics and Toxicology

Detailed public information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and a comprehensive toxicology profile of **ERB-196** is limited. The development of the drug was discontinued in 2011, and as such, extensive data in these areas may not be readily available in the public domain.[2][3]

Conclusion

ERB-196 is a potent and highly selective ER β agonist that has demonstrated significant protective effects in preclinical models of inflammation and sepsis. Its ability to preserve gastrointestinal integrity and improve survival highlights the potential therapeutic relevance of targeting the ER β pathway in critical illness. Further research into the specific downstream signaling events and the full pharmacokinetic and toxicological profile of **ERB-196** could provide valuable insights for the development of future ER β -targeted therapies.

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